![molecular formula C28H29FN6O2 B10856070 5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)
5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-7883 is a small molecule that disrupts the protein-protein interactions between all transcriptional enhanced associate domain transcription factor paralogs (TEAD1-4) and yes-associated protein/transcriptional coactivator with PDZ-binding motif proteins of the Hippo signaling pathway . This compound is notable for its ability to target all four paralogs of a traditionally difficult-to-drug transcription factor .
Preparation Methods
The synthetic route for GNE-7883 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates and their subsequent coupling to form the final product .
Chemical Reactions Analysis
GNE-7883 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: GNE-7883 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly disclosed. common reagents for such reactions may include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GNE-7883 has several scientific research applications, including:
Mechanism of Action
GNE-7883 exerts its effects by binding to an allosteric site within the TEAD lipid pocket, thereby disrupting the protein-protein interactions between TEAD transcription factors and YAP/TAZ proteins . This binding impairs chromatin accessibility at TEAD motifs and blocks the transcription of YAP/TAZ target genes . The compound’s mechanism of action involves inhibiting the activation of YAP/TAZ, which are key effectors of the Hippo signaling pathway .
Comparison with Similar Compounds
GNE-7883 is unique in its ability to target all four TEAD paralogs, making it a versatile tool compound for studying the Hippo signaling pathway. Similar compounds include:
MSC-4106: An orally active and potent YAP/TAZ-TEAD inhibitor that disrupts TEAD1 and TEAD3 auto-palmitoylation.
YAP-TEAD-IN-1 acetate: An effective and competitive inhibitor of YAP–TEAD interaction.
These compounds share similar mechanisms of action but differ in their specific targets and efficacy profiles. GNE-7883’s ability to target all four TEAD paralogs sets it apart from other TEAD inhibitors.
Properties
Molecular Formula |
C28H29FN6O2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-2-(3-methylpyrazin-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H29FN6O2/c1-17-25(31-12-11-30-17)26-24(28(37)34-15-18(14-29)16-34)27-32-22(13-23(36)35(27)33-26)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-13,18-19,33H,2-6,14-16H2,1H3 |
InChI Key |
OMGKSFJZXSXHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)C5CCCCC5)C(=O)N6CC(C6)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


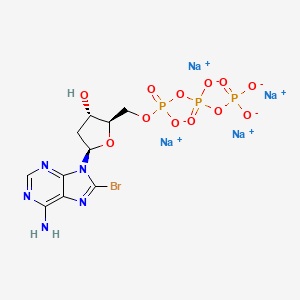
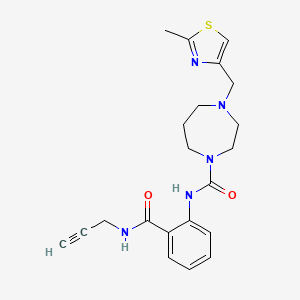
![[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B10856007.png)
![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)

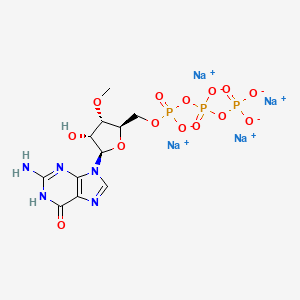
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)
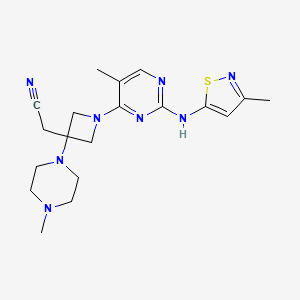
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
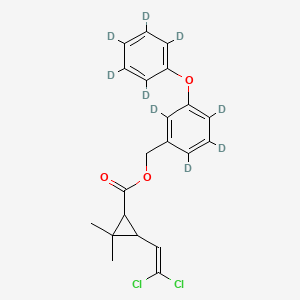
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)
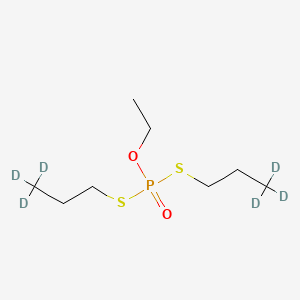
![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
